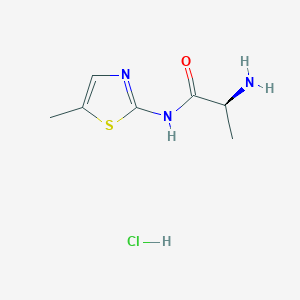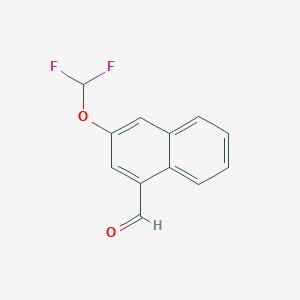![molecular formula C14H20O2 B11882088 [4-(4-Methoxyphenyl)cyclohexyl]methanol CAS No. 138828-57-6](/img/structure/B11882088.png)
[4-(4-Methoxyphenyl)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Methoxyphenyl)cyclohexyl]methanol: is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclohexane, where a methanol group is attached to the cyclohexyl ring, and a methoxyphenyl group is attached to the cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenyl)cyclohexyl]methanol typically involves the reaction of 4-methoxyphenylmagnesium bromide with cyclohexanone, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(4-Methoxyphenyl)cyclohexyl]methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, such as cyclohexylmethanol, using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: 4-(4-Methoxyphenyl)cyclohexanone.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-(4-Methoxyphenyl)cyclohexyl]methanol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl ring provides structural stability and can affect the compound’s overall conformation and activity.
Comparación Con Compuestos Similares
4-Methoxyphenylmethanol: A simpler analogue with similar functional groups but lacking the cyclohexyl ring.
Cyclohexylmethanol: A compound with a similar cyclohexyl structure but without the methoxyphenyl group.
Uniqueness:
- The presence of both the methoxyphenyl and cyclohexyl groups in [4-(4-Methoxyphenyl)cyclohexyl]methanol provides a unique combination of properties, making it more versatile in various applications compared to its simpler analogues.
Propiedades
Número CAS |
138828-57-6 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
[4-(4-methoxyphenyl)cyclohexyl]methanol |
InChI |
InChI=1S/C14H20O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h6-9,11-12,15H,2-5,10H2,1H3 |
Clave InChI |
YFYMHBMWAWRGIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CCC(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)




![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)

![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)



![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)
